Acetonitrile, [(4-nitrophenyl)thio]-
Overview
Description
Acetonitrile, [(4-nitrophenyl)thio]- is an organic compound with the molecular formula C8H6N2O2S It contains a nitrile group (−C≡N) attached to an acetonitrile moiety, and a 4-nitrophenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-nitrophenyl)thio]- typically involves the reaction of 4-nitrothiophenol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol group, followed by nucleophilic substitution with acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for Acetonitrile, [(4-nitrophenyl)thio]- are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are likely to be applied to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4-nitrophenyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: The major product is typically the corresponding nitro or amino derivative.
Reduction: The major product is the corresponding amine.
Substitution: The major product depends on the nature of the nucleophile used in the reaction.
Scientific Research Applications
Acetonitrile, [(4-nitrophenyl)thio]- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonitrile, [(4-nitrophenyl)thio]- involves its interaction with various molecular targets. The nitrile group can act as a ligand, coordinating with metal ions in catalytic processes. The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH3CN.
4-Nitrothiophenol: Contains a nitro group and a thiol group, similar to the 4-nitrophenylthio moiety in Acetonitrile, [(4-nitrophenyl)thio]-.
Thiazoles: Compounds containing a thiazole ring, which can exhibit similar chemical properties.
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGHNPPHNKAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517261 | |
Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18527-26-9 | |
Record name | [(4-Nitrophenyl)sulfanyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20517261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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